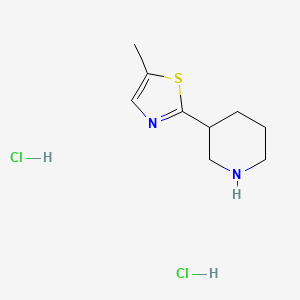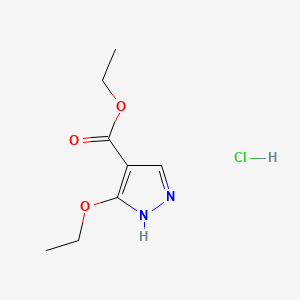
ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride typically involves the reaction of ethyl 3-ethoxyacrylate with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazole ring. The final product is obtained by treating the pyrazole derivative with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .
化学反応の分析
Types of Reactions
Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Pyrazole-4-methanol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets may vary based on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
Ethyl 1H-pyrazole-4-carboxylate: Similar structure but lacks the ethoxy group at the 3-position.
3,5-Dimethyl-1H-pyrazole-4-carboxylate: Contains methyl groups instead of ethoxy groups.
Ethyl 4-pyrazolecarboxylate: Another pyrazole derivative with different substituents.
Uniqueness
Ethyl 3-ethoxy-1H-pyrazole-4-carboxylate hydrochloride is unique due to the presence of the ethoxy group at the 3-position, which can influence its reactivity and biological activity.
特性
分子式 |
C8H13ClN2O3 |
|---|---|
分子量 |
220.65 g/mol |
IUPAC名 |
ethyl 5-ethoxy-1H-pyrazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H12N2O3.ClH/c1-3-12-7-6(5-9-10-7)8(11)13-4-2;/h5H,3-4H2,1-2H3,(H,9,10);1H |
InChIキー |
JHINHTUICJKYIA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=NN1)C(=O)OCC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine hydrochloride](/img/structure/B13458758.png)
![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B13458761.png)
![2-[2-(Tert-butoxy)ethyl]piperidine](/img/structure/B13458767.png)

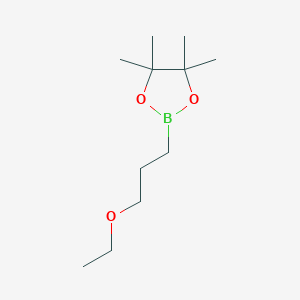
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)
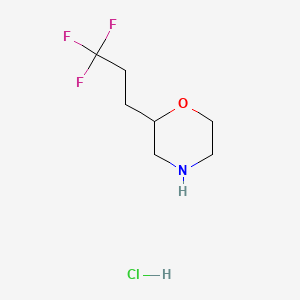
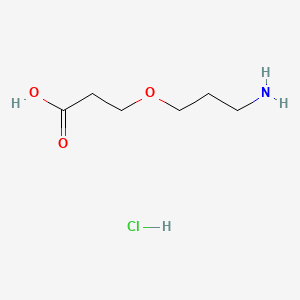
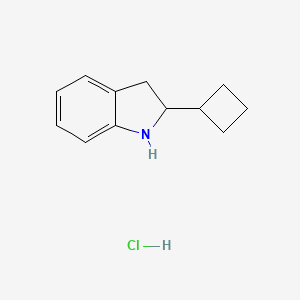
![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)
![Methyl 2-amino-3-[2-(propan-2-yloxy)phenyl]propanoate hydrochloride](/img/structure/B13458804.png)

